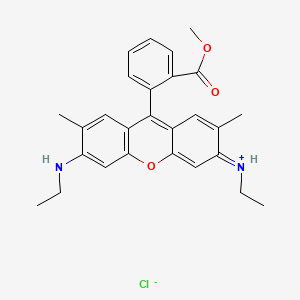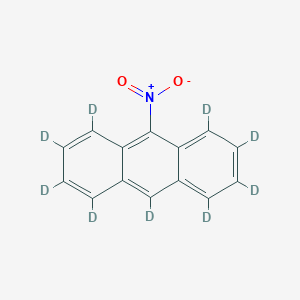
18-bromo-1,1,1-trideuteriooctadecane
概要
説明
18-Bromo-1,1,1-trideuteriooctadecane is a deuterated derivative of 18-bromo-octadecane. This compound is characterized by the presence of a bromine atom at the 18th position of the octadecane chain and three deuterium atoms replacing the hydrogen atoms at the first carbon position. Deuterium, a stable isotope of hydrogen, is often used in chemical research to study reaction mechanisms and pathways due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 18-bromo-1,1,1-trideuteriooctadecane typically involves the bromination of 1,1,1-trideuteriooctadecane. The reaction can be carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 18th position. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a moderate level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
18-Bromo-1,1,1-trideuteriooctadecane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amine groups.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, typically using strong bases like potassium tert-butoxide.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Substitution: 18-hydroxy-1,1,1-trideuteriooctadecane, 18-cyano-1,1,1-trideuteriooctadecane.
Reduction: 1,1,1-trideuteriooctadecane.
Elimination: 1,1,1-trideuteriooctadec-1-ene.
科学的研究の応用
18-Bromo-1,1,1-trideuteriooctadecane is used in various scientific research applications, including:
Chemistry: Studying reaction mechanisms and pathways due to the presence of deuterium atoms.
Biology: Investigating the metabolic pathways and interactions of deuterated compounds in biological systems.
Medicine: Developing deuterated drugs with improved pharmacokinetic properties.
Industry: Used as a precursor in the synthesis of other deuterated compounds and materials.
作用機序
The mechanism of action of 18-bromo-1,1,1-trideuteriooctadecane involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can alter the reaction kinetics and pathways, providing valuable insights into the behavior of similar non-deuterated compounds. The bromine atom can participate in nucleophilic substitution and elimination reactions, leading to the formation of various products.
類似化合物との比較
Similar Compounds
18-Bromo-octadecane: The non-deuterated analog of 18-bromo-1,1,1-trideuteriooctadecane.
18-Chloro-1,1,1-trideuteriooctadecane: A similar compound with a chlorine atom instead of bromine.
1,1,1-Trideuteriooctadecane: The parent compound without the bromine atom.
Uniqueness
This compound is unique due to the presence of both a bromine atom and deuterium atoms. This combination allows for the study of both halogen and isotope effects in chemical reactions, making it a valuable compound in research.
特性
IUPAC Name |
18-bromo-1,1,1-trideuteriooctadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSULSMOGMLRGKU-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


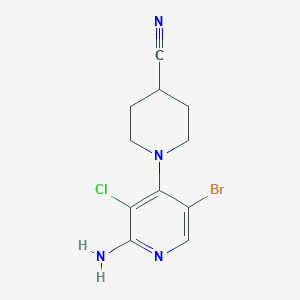
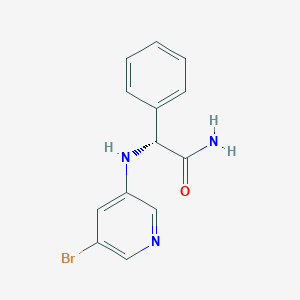
![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylmethanesulfonyl]-morpholine](/img/structure/B1472644.png)
![2-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B1472645.png)
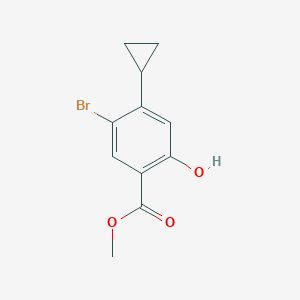
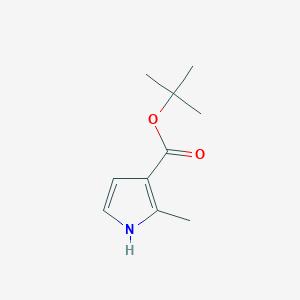
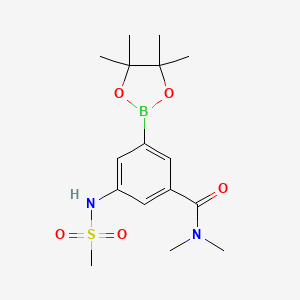
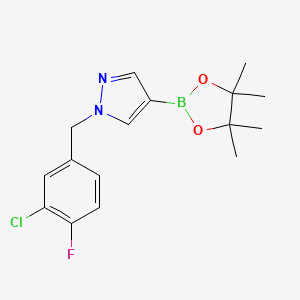


![1-Methyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1472657.png)
